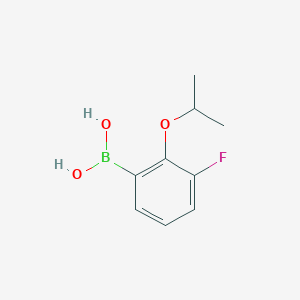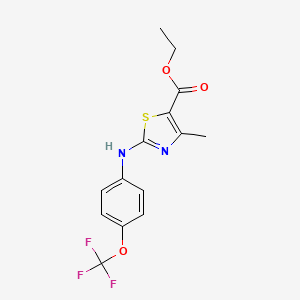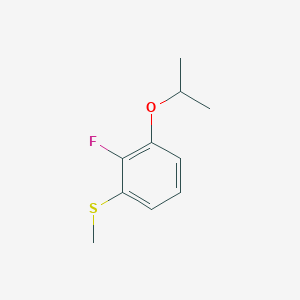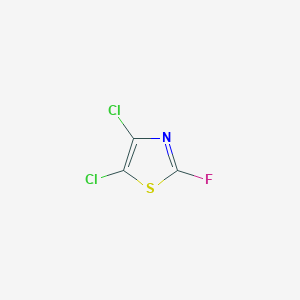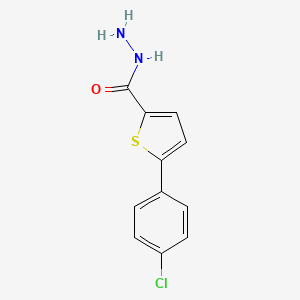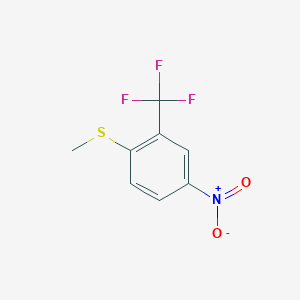
2-Methylthio-5-nitrobenzotrifluoride
Overview
Description
2-Methylthio-5-nitrobenzotrifluoride is an organic compound with the molecular formula C8H6F3NO2S. It is known for its applications as an intermediate in the synthesis of various organic compounds, including those used in the agrochemical, pharmaceutical, and dyestuff industries .
Preparation Methods
The synthesis of 2-Methylthio-5-nitrobenzotrifluoride typically involves the nitration of 2-Methylbenzotrifluoride. The reaction conditions often include the use of mixed acids, such as a combination of nitric acid and sulfuric acid, to facilitate the nitration process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with minimal byproducts.
Chemical Reactions Analysis
2-Methylthio-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylthio-5-nitrobenzotrifluoride is employed as an important intermediate in the synthesis of various organic compounds. Its applications span multiple fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Utilized in the development of bioactive molecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Methylthio-5-nitrobenzotrifluoride involves its reactivity due to the presence of functional groups such as the nitro, methylthio, and trifluoromethyl groups. These groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2-Methylthio-5-nitrobenzotrifluoride can be compared with other similar compounds such as:
2-Methyl-5-nitrobenzotrifluoride: Similar in structure but lacks the methylthio group.
5-Fluoro-2-nitrobenzotrifluoride: Contains a fluorine atom instead of the methylthio group.
2-Methyl-4-nitrobenzotrifluoride: Differs in the position of the nitro group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-methylsulfanyl-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAXBXQLSZSMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489781 | |
| Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60789-49-3 | |
| Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

